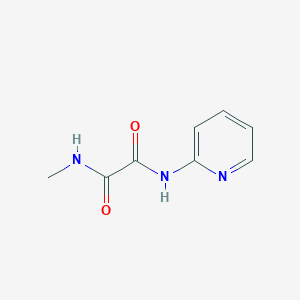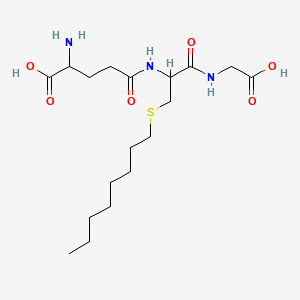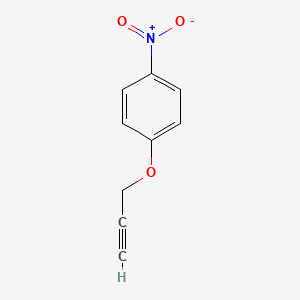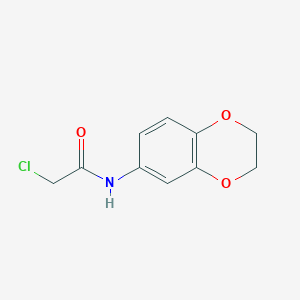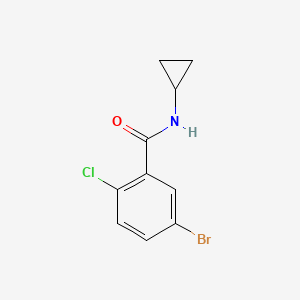
5-bromo-2-chloro-N-cyclopropylbenzamide
Übersicht
Beschreibung
5-bromo-2-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H9BrClNO. It has a molecular weight of 274.54 g/mol . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide involves several stages. The crude amine is used directly in the next step. The first stage involves the reaction with dimethylsulfide borane complex in tetrahydrofuran at 20℃ for 2 hours under heating/reflux conditions. The second stage involves the reaction with hydrogen chloride in water at 20℃ for 1 hour under heating/reflux conditions. The third stage involves the reaction with sodium hydroxide in water at 20℃ .Molecular Structure Analysis
The InChI code for 5-bromo-2-chloro-N-cyclopropylbenzamide is 1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14). The InChI key is HVXQTKXSRJBMDT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-bromo-2-chloro-N-cyclopropylbenzamide is a solid substance at room temperature. It has a molecular weight of 274.54 g/mol .Wissenschaftliche Forschungsanwendungen
- Chemical Properties : The molecular formula of this compound is C10H9BrClNO, and its molecular weight is 274.54 . It appears as a solid under normal conditions .
- Safety Information : This compound is labeled with the signal word “Warning”. It has hazard statements H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .
- Physicochemical Properties : This compound has a high GI absorption and is BBB permeant. It is also an inhibitor of CYP1A2 and CYP2D6 .
- Synthetic Accessibility : The synthetic accessibility score of this compound is 1.62, indicating that it may be relatively easy to synthesize .
- Chemical Properties : The molecular formula of this compound is C10H9BrClNO, and its molecular weight is 274.54 . It appears as a solid under normal conditions .
- Safety Information : This compound is labeled with the signal word “Warning”. It has hazard statements H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .
- Physicochemical Properties : This compound has a high GI absorption and is BBB permeant. It is also an inhibitor of CYP1A2 and CYP2D6 .
- Synthetic Accessibility : The synthetic accessibility score of this compound is 1.62, indicating that it may be relatively easy to synthesize .
Safety And Hazards
The safety information for 5-bromo-2-chloro-N-cyclopropylbenzamide includes several hazard statements: H302-H312-H332, which indicate harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQTKXSRJBMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406570 | |
| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-cyclopropylbenzamide | |
CAS RN |
669734-35-4 | |
| Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


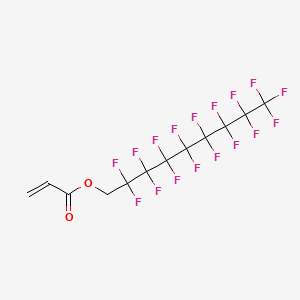
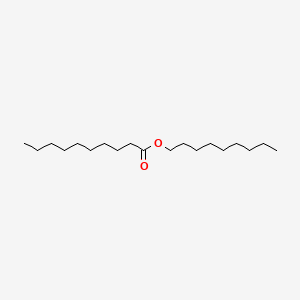
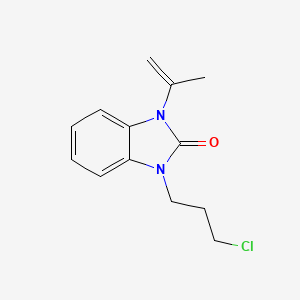
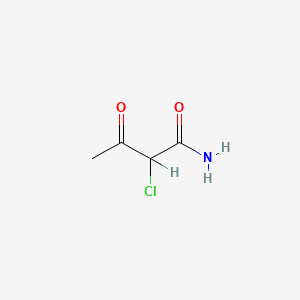
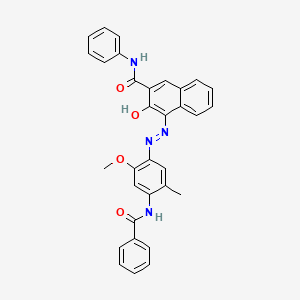
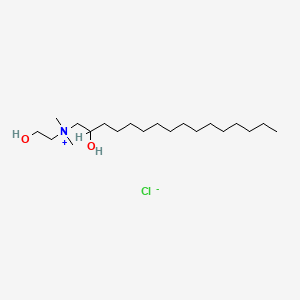
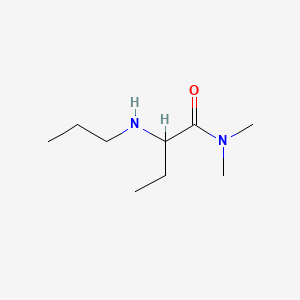
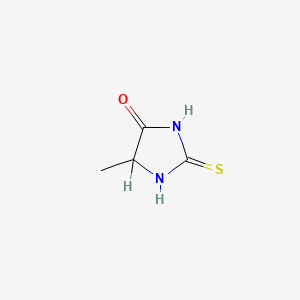
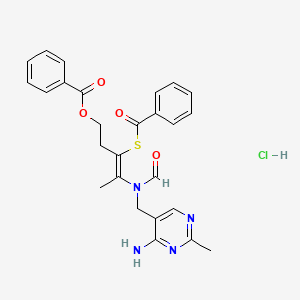
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
